5'-Azido-5'-deoxyguanosine
Descripción
Significance of Nucleoside Analogs in Biochemical and Molecular Biology Investigations
Nucleoside analogs are synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. mdpi.com These analogs possess structural modifications in the nucleobase or the sugar moiety, which allows them to interfere with various cellular processes. ontosight.ai This interference makes them invaluable tools in biochemical and molecular biology research, as well as in therapeutic applications. ontosight.ai
In research, nucleoside analogs are instrumental in elucidating the mechanisms of enzyme function and in studying cellular signaling pathways. Their ability to be incorporated into DNA or RNA allows them to act as probes for studying nucleic acid structure and function. researchgate.net By introducing specific modifications, scientists can investigate the intricate processes of DNA replication, transcription, and translation.
Therapeutically, nucleoside analogs are a cornerstone of antiviral and anticancer treatments. ontosight.ai They can inhibit the replication of viruses like HIV, hepatitis B and C, and herpes viruses by acting as chain terminators during viral DNA or RNA synthesis. ontosight.ainih.gov Similarly, in cancer therapy, these compounds can disrupt the DNA synthesis of rapidly dividing cancer cells, leading to their demise. ontosight.ai
Overview of 5'-Azido-5'-deoxyguanosine as a Modified Nucleoside in Chemical Biology
This compound is a chemically modified analog of the natural nucleoside guanosine (B1672433). cymitquimica.combiosynth.com In this molecule, the hydroxyl group at the 5' position of the deoxyribose sugar is replaced by an azide (B81097) (-N₃) group. This modification imparts unique chemical properties to the molecule, making it a versatile tool in chemical biology. cymitquimica.com
The azide group is particularly useful due to its ability to participate in bioorthogonal reactions, most notably the "click chemistry" azide-alkyne cycloaddition. researchgate.netnih.gov This reaction allows for the specific and efficient labeling of nucleic acids containing this compound with reporter molecules such as fluorophores or biotin. mdpi.com This labeling is crucial for visualizing and tracking nucleic acids within cells and for studying their interactions with other molecules. researchgate.net
Historical Context of Azido-Modified Nucleosides in Synthetic and Therapeutic Pursuits
The interest in azido-modified nucleosides spans several decades, with a significant surge in attention following the discovery of 3'-azido-3'-deoxythymidine (AZT) as a potent therapeutic agent against HIV/AIDS. researchgate.net This discovery highlighted the potential of azido-containing nucleosides in drug development. researchgate.netnih.gov
Initially, research focused on modifications at the 3' position of the sugar ring. nih.gov However, the development of new synthetic methods has enabled the exploration of modifications at other positions, including the 4' and 5' carbons. nih.gov For instance, 4'-azido nucleosides have demonstrated potent anti-HIV activity. nih.govacs.org
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-9-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRXTYHKBREQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962370 | |
| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42204-44-4 | |
| Record name | NSC119855 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Azido 5 Deoxyguanosine
Established Synthetic Routes to 5'-Azido-5'-deoxyguanosine
The synthesis of this compound has been approached through several chemical and enzymatic strategies, each with distinct advantages and limitations. These methods primarily focus on the efficient introduction of the azide (B81097) group at the 5'-position of the ribose sugar.
Nucleophilic Substitution of 5'-Halogenated Guanosine (B1672433) Derivatives
A fundamental approach to the synthesis of this compound involves a two-step process commencing with the halogenation of the 5'-hydroxyl group of a protected guanosine derivative, followed by nucleophilic substitution with an azide salt. The initial step typically employs a halogenating agent to convert the primary alcohol into a more reactive leaving group, such as a bromo or chloro substituent.
In the subsequent step, the 5'-halogenated intermediate is treated with an azide source, commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide to form the desired 5'-azido product. The efficiency of this Sₙ2 reaction is contingent upon the nature of the protecting groups on the guanosine core and the reaction conditions.
Optimized One-Pot Methodologies for Enhanced Yield and Scalability
A prevalent one-pot approach is a modification of the Appel reaction, where a protected guanosine derivative is treated with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), in the presence of sodium azide. mdpi.comresearchgate.netnih.gov This combination of reagents generates a 5'-halogenated guanosine derivative in situ, which is then immediately subjected to nucleophilic substitution by the azide ion. nih.gov
The protection of the exocyclic amine (N²) and the 2' and 3'-hydroxyl groups of guanosine is crucial for the success of this reaction. researchgate.net Typically, the N² position is protected with a group like isobutyryl, and the 2' and 3'-hydroxyls are protected as an isopropylidene acetal. mdpi.com The reaction is generally carried out in an anhydrous polar aprotic solvent such as DMF and heated to drive the reaction to completion. mdpi.comnih.gov This one-pot method has been shown to be effective for a range of nucleosides, including guanosine, and offers a scalable route to 5'-azido-5'-deoxyribonucleosides. mdpi.com
| Protected Nucleoside | One-Pot Yield | Overall Yield |
|---|---|---|
| N²-Isobutyryl-2',3'-O-isopropylideneguanosine | 81% | 68.0% |
| N⁶-Benzoyl-2',3'-O-isopropylideneadenosine | 86% | 74.0% |
| N⁴-Benzoyl-2',3'-O-isopropylidenecytidine | 90% | 82.0% |
| 2',3'-O-Isopropylideneuridine | 88% | 79.0% |
Enzymatic Generation from Related Azido-Nucleosides
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of nucleoside analogs. While the direct enzymatic synthesis of this compound from non-azido precursors is not extensively documented, the enzymatic interconversion of nucleosides is a well-established field. mdpi.comscispace.com
In principle, enzymes such as purine (B94841) nucleoside phosphorylases (PNPs) could be employed to catalyze the transfer of the guanine (B1146940) base to a pre-existing 5'-azido-5'-deoxyribose-1-phosphate sugar moiety. mdpi.com Another potential enzymatic route is the deamination of a related 2,6-diaminopurine-5'-azido-5'-deoxyribonucleoside by adenosine (B11128) deaminase to yield the corresponding guanosine analog. scispace.com
Furthermore, transglycosylation reactions, catalyzed by nucleoside phosphorylases, allow for a "nucleobase swap" where the base of a donor nucleoside is exchanged for a different base. nih.gov While specific examples of converting another azido-nucleoside into this compound via this method are not prominent in the literature, the broad substrate tolerance of some of these enzymes suggests its theoretical possibility. The primary challenge in this area is identifying or engineering an enzyme with the desired substrate specificity for both the azido-sugar and the guanine base.
Comparison with Alternative Approaches for 5'-Azidoribonucleoside Synthesis
The synthesis of 5'-azidoribonucleosides can be achieved through various methods, with the one-pot Appel-type reaction and the Mitsunobu reaction being two of the most common. mdpi.com
The Mitsunobu reaction involves the activation of the 5'-hydroxyl group with a combination of a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source like hydrazoic acid (HN₃) or a salt thereof. This reaction generally proceeds with inversion of configuration, which is not a concern for the achiral 5'-position. However, the Mitsunobu reaction has been reported to be problematic for guanosine derivatives. mdpi.com Guanine's unique electronic properties can lead to side reactions and lower yields, making this method less reliable for the synthesis of this compound. mdpi.com
In contrast, the one-pot methodology based on the in situ generation of a 5'-halogenated intermediate has demonstrated high efficiency and good yields for a variety of nucleosides, including guanosine. mdpi.comresearchgate.net This method avoids the often harsh and hazardous reagents of the Mitsunobu reaction and has proven to be more robust and scalable for the synthesis of 5'-azido-5'-deoxyribonucleosides. mdpi.com The reported yields for the one-pot synthesis of protected this compound are significantly higher than those typically achieved with the Mitsunobu approach for this particular nucleoside. mdpi.com
Derivatization Strategies for this compound
The inherent reactivity of the guanine base in this compound allows for further chemical modifications to fine-tune its properties for specific applications.
N7 Alkylation for Modulating Molecular Recognition
The introduction of an alkyl group at the N7 position can disrupt the canonical Watson-Crick base pairing with cytosine by altering the hydrogen bond donor and acceptor pattern in the major groove of a DNA or RNA duplex. nih.gov This disruption can be leveraged to probe DNA-protein interactions or to design novel therapeutic agents that interfere with nucleic acid processing.
Phosphonate (B1237965) and Phosphate (B84403) Group Modifications for Nucleotide Mimicry
The 5'-azido group of this compound serves as a versatile chemical handle for the introduction of modified phosphate and phosphonate groups, leading to the creation of nucleotide mimics. These analogs are instrumental in biochemical and therapeutic research. The synthesis of such mimics often involves the conversion of the 5'-azido nucleoside into a 5'-phosphonate, which can then be further elaborated into triphosphate analogs.
One approach involves preparing 5'-phosphonates which are subsequently converted to their triphosphate mimics (P3Ms). nih.gov These mimics can contain modifications in the phosphate chain, such as β,γ-difluoromethylene or β,γ-dichloromethylene groups, by condensing the 5'-phosphonate with pyrophosphate mimics. nih.gov Furthermore, the synthesis of α-azido bisphosphonates and their corresponding β,γ-azido-dGTP analogues has been described, expanding the library of available nucleotide mimics. nih.gov
Another innovative method utilizes the Staudinger reaction to synthesize nucleoside 5'-α-iminophosphates. In these compounds, an oxygen atom in the α-phosphate position is replaced by an imino group. nih.gov This transformation provides access to a novel class of alpha-phosphate mimetic nucleotides, and the resulting iminomonophosphates can be chemically converted into their corresponding triphosphate derivatives. nih.gov
Table 1: Modifications for Nucleotide Mimicry
| Precursor Compound | Modification Type | Resulting Analog | Key Reagents/Reaction Type |
|---|---|---|---|
| This compound derivative | Phosphonate Synthesis & Condensation | 5'-Triphosphate Mimics (P3Ms) | Pyrophosphate mimics |
| This compound derivative | Bisphosphonate Synthesis | β,γ-Azido-dGTP analogues | N/A |
| This compound | Staudinger Reaction | Nucleoside 5'-α-iminophosphates | Phosphines |
Precursor in the Synthesis of Guanidine-Linked Ribooligonucleotides
This compound is a key precursor in the synthesis of modified oligonucleotides, particularly those containing guanidinium (B1211019) linkages. nih.govresearchgate.net These analogs, known as ribonucleic guanidines (RNGs), feature a positively charged guanidinium group in place of the natural phosphodiester linkage. nih.gov This modification is of significant interest for applications in antisense therapy and diagnostics due to the unique properties conferred by the positive charge.
The synthetic pathway from this compound to guanidine-linked ribooligonucleotides first requires the reduction of the 5'-azide to a 5'-amine. This transformation yields 5'-amino-5'-deoxyguanosine, which then serves as the direct monomer for incorporation into the growing oligonucleotide chain. The amino group is subsequently converted into a guanidinium group to form the internucleosidic linkage. The availability of 5'-azido nucleosides through efficient synthetic routes facilitates their use in the solid-phase synthesis of these novel ribonucleic acids. nih.gov
Table 2: Synthesis of Guanidine-Linked Ribooligonucleotides
| Precursor | Intermediate | Final Product | Key Transformation |
|---|---|---|---|
| This compound | 5'-Amino-5'-deoxyguanosine | Guanidine-Linked Ribooligonucleotide (RNG) | Azide reduction, followed by guanylation |
Chemical Conversion to 5'-Amino-5'-deoxyguanosine
The conversion of the 5'-azido group to a 5'-amino group is a fundamental and frequently employed transformation in nucleoside chemistry. This reaction is most commonly and efficiently achieved through the Staudinger reaction, which provides a mild method for azide reduction. nih.govorganic-chemistry.org The resulting product, 5'-amino-5'-deoxyguanosine, is a crucial building block for numerous other modifications and applications, including the synthesis of P3'→N5' phosphoramidates and the aforementioned guanidine-linked oligonucleotides. nih.gov
The Staudinger reaction mechanism involves two main steps. wikipedia.org Initially, an aryl or alkyl phosphine, typically triphenylphosphine, acts as a nucleophile and attacks the terminal nitrogen of the azide. organic-chemistry.orgwikipedia.org This addition leads to the formation of a phosphazide (B1677712) intermediate, which then loses diatomic nitrogen (N₂) to form an iminophosphorane. organic-chemistry.orgwikipedia.org In the second step, this intermediate is hydrolyzed during aqueous workup to yield the desired primary amine (5'-amino-5'-deoxyguanosine) and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org While this reaction is highly effective, careful control of reagent stoichiometry is necessary, as excess triphenylphosphine can sometimes lead to a mixture of products and complicate purification. nih.govresearchgate.net
Table 3: Conversion to 5'-Amino-5'-deoxyguanosine
| Starting Material | Reaction | Key Reagents | Product | Byproduct |
|---|---|---|---|---|
| This compound | Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | 5'-Amino-5'-deoxyguanosine | Triphenylphosphine oxide |
Bioorthogonal Chemistry Applications of 5 Azido 5 Deoxyguanosine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and specific method for covalently linking molecules. nih.govnih.gov This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.gov The high reliability, selectivity, and biocompatibility of the starting materials make CuAAC an invaluable tool in medicinal chemistry and chemical biology for creating bioconjugates. nih.gov
Conjugation with Alkyne-Functionalized Biomolecules
5'-Azido-5'-deoxyguanosine serves as a key building block for the synthesis of complex biomolecular conjugates through CuAAC. A notable example is the synthesis of non-hydrolysable 5'-aryl substituted guanosine (B1672433) diphosphate (GDP) analogs. In these studies, this compound is reacted with a diverse range of aryl- and benzyloxy-alkynes. nih.gov The use of copper(I) nanoparticles in water has been shown to be a particularly efficient catalytic system for this transformation, leading to good yields of the desired 5'-arylguanosine products. nih.gov This approach allows for the modular construction of various guanosine analogs with potential applications in studying protein-nucleotide interactions and as therapeutic agents. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Application |
| This compound | Aryl-alkyne | Cu(I) nanoparticles | 5'-Aryl-5'-deoxyguanosine analog | Synthesis of GDP analogs, Antileishmanial agents |
| This compound | Benzyloxy-alkyne | Cu(I) nanoparticles | 5'-Benzyloxy-5'-deoxyguanosine analog | Synthesis of GDP analogs, Antileishmanial agents |
Labeling Studies of RNA and DNA Dynamics and Interactions
The ability to introduce a bioorthogonal handle like the azide group into nucleic acids is crucial for studying their dynamic processes and interactions within the cell. While specific studies detailing the use of this compound for dynamic tracking are not extensively documented, the general principle of using azide-modified nucleosides for this purpose is well-established. nih.govnih.gov Once incorporated into DNA or RNA, the azide group on the guanosine analog can be selectively reacted with an alkyne-functionalized fluorescent probe or affinity tag via CuAAC. This allows for the visualization of nucleic acid localization, trafficking, and interactions with other biomolecules in real-time. nih.govnih.gov Computational methods, such as molecular dynamics simulations, can further complement these experimental approaches to provide a deeper understanding of the structural basis of these interactions. nih.gov
Generation of Triazole-Linked Analogs and Bioconjugates
The CuAAC reaction is a powerful tool for creating novel nucleic acid analogs where the natural phosphodiester backbone is replaced with a triazole linkage. acs.org This modification can confer unique properties to the nucleic acid, such as increased stability against nucleases. The synthesis of these analogs often involves the reaction of a 5'-azido nucleoside, such as this compound, with a 3'-alkyne modified nucleoside. acs.org This "click ligation" strategy has been successfully employed to create triazole-linked DNA and RNA strands. acs.org Furthermore, this methodology has been used to synthesize a variety of bioconjugates, including 5'-peptide-oligonucleotide conjugates, by reacting an azide-modified oligonucleotide with an alkyne-functionalized peptide. researchgate.netmdpi.com A significant finding in this area is the synthesis of 5'-aryl-5'-deoxyguanosine analogs, where a 4-(3-nitrobenzyl)-1,2,3-triazole moiety is introduced at the 5' position, demonstrating potent antileishmanial activity. nih.gov
| Azide Component | Alkyne Component | Reaction | Product | Significance |
| This compound | 3'-Alkyne-modified nucleoside | CuAAC | Triazole-linked dinucleoside | Creation of nuclease-resistant nucleic acid analogs |
| This compound | Aryl-alkyne | CuAAC | 5'-Aryl-triazole-guanosine analog | Development of novel therapeutic agents |
| 5'-Azido-oligonucleotide | Alkyne-peptide | CuAAC | 5'-Peptide-oligonucleotide conjugate | Synthesis of functional bioconjugates |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions for Biomolecule Labeling
To overcome the potential cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative. nih.govh1.comdpi.com SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst. h1.comdpi.com This reaction has proven to be highly effective for labeling biomolecules in living systems. h1.conih.gov While specific examples of this compound in SPAAC are not prevalent in the reviewed literature, the methodology is broadly applicable to any azide-modified biomolecule. The reaction proceeds by simply mixing the azide-containing molecule with a cyclooctyne-functionalized probe at physiological pH and temperature, making it a valuable tool for in vivo labeling studies. nih.gov
Staudinger Ligation and Other Related Bioorthogonal Conjugation Techniques
The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219) derivative to form a stable amide bond. nih.govnih.govsemanticscholar.orgsigmaaldrich.com This reaction is highly chemoselective and has been used to label a variety of biomolecules, including glycans, lipids, proteins, and DNA. nih.govresearchgate.net Although direct applications of Staudinger ligation with this compound were not identified in the search results, the general utility of this reaction for modifying azide-containing nucleic acids is well-recognized. nih.govnih.gov The reaction's biocompatibility makes it suitable for use in complex biological systems. nih.gov
Development of Azide-Functionalized Probes for Metabolic Labeling and Visualization
Metabolic labeling with azide-functionalized precursors is a powerful strategy to study the biosynthesis and dynamics of biomolecules in living cells. nih.govnih.gov This approach involves introducing a small, bioorthogonal azide group into a target biomolecule through the cell's own metabolic pathways. nih.gov Azide-modified nucleosides, in principle including this compound, can be fed to cells and incorporated into newly synthesized DNA and RNA. Subsequent reaction with a fluorescent or affinity-tagged probe via a bioorthogonal reaction like CuAAC or SPAAC allows for the visualization and analysis of the labeled nucleic acids. nih.govrsc.org While specific studies employing this compound as a metabolic probe for nucleic acid visualization were not found, the successful use of other azido-nucleosides, such as 5-azido-2'-deoxyuridine, highlights the potential of this approach. nih.gov
Biochemical Mechanisms and Molecular Interactions of 5 Azido 5 Deoxyguanosine
Interactions with DNA Polymerases
5'-Azido-5'-deoxyguanosine is a guanosine (B1672433) analog that has been identified as an effective inhibitor of DNA synthesis. biosynth.com Its mode of action primarily involves its interaction with DNA polymerases, leading to the disruption of DNA replication. This interaction can be dissected into two key mechanisms: the inhibition of DNA synthesis through chain termination and the disruption of phosphodiester bond formation.
The primary mechanism by which this compound inhibits DNA synthesis is through chain termination. For the compound to exert its effect, it must first be converted into its active triphosphate form, this compound triphosphate, through enzymatic phosphorylation within the cell. This triphosphate analog can then be recognized by DNA polymerases as a substrate, competing with the natural deoxyguanosine triphosphate (dGTP).
Once incorporated into the growing DNA strand, the presence of the azido group at the 5' position of the deoxyribose sugar moiety physically obstructs the addition of the next nucleotide. In a typical DNA synthesis reaction, the 3'-hydroxyl group of the last incorporated nucleotide attacks the alpha-phosphate of the incoming deoxynucleoside triphosphate, forming a phosphodiester bond and elongating the DNA chain. However, in the case of an incorporated this compound, the subsequent incoming natural deoxynucleoside triphosphate lacks a conventional 5'-phosphate to link with the 3'-hydroxyl of the azido-modified sugar, thus preventing the formation of the crucial 5'-3' phosphodiester bond and leading to the termination of DNA chain elongation.
The disruption of phosphodiester bond formation is the direct chemical consequence of the incorporation of this compound triphosphate into the DNA strand. The formation of a phosphodiester bond is a condensation reaction that links the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the nucleotide at the growing end of the DNA chain.
The incorporation of this compound monophosphate into the DNA chain results in a terminus that is chemically incompatible with further extension. The azido group at the 5' position is not a substrate for the nucleophilic attack required to form a phosphodiester bond. This effectively caps the growing DNA strand and brings the replication process to a halt at that specific point.
| Stage of Interaction | Interacting Molecules | Consequence |
| Activation | This compound, Nucleoside Kinases | Formation of this compound triphosphate |
| Competition | This compound triphosphate, dGTP, DNA Polymerase | Competitive binding to the active site of DNA polymerase |
| Incorporation | This compound triphosphate, DNA template, Primer strand | Addition of this compound monophosphate to the growing DNA chain |
| Termination | Modified DNA strand, Incoming dNTP, DNA Polymerase | Prevention of phosphodiester bond formation, leading to cessation of DNA synthesis |
Binding to Nucleic Acid-Binding Proteins and Associated Metabolic Disruption
Current scientific literature from the conducted searches does not provide specific details on the direct binding of this compound to nucleic acid-binding proteins or the associated metabolic disruption as a primary mechanism of its action. While other modified nucleosides, such as those containing 5-azacytosine, have been shown to alter the binding of nuclear proteins to DNA after their incorporation, similar evidence for this compound is not available in the provided search results. nih.gov Azido-containing nucleosides are, however, utilized as tools in biochemical research. After their incorporation into nucleic acids, the azido group can be used for "click chemistry" reactions to attach probes for studying DNA-protein interactions. cambridge.org
Involvement in Nucleoside Metabolic Pathways
For this compound to exert its biological activity, it must be metabolized within the cell. This involves its entry into nucleoside metabolic pathways, where it is recognized by cellular enzymes.
The initial and critical step in the activation of this compound is its phosphorylation by cellular nucleoside kinases. cloudfront.net Nucleoside kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to a nucleoside, forming a nucleoside monophosphate. This process is essential for trapping the nucleoside analog within the cell and for its subsequent conversion to the active triphosphate form.
Different nucleoside kinases exhibit varying substrate specificities. For instance, deoxyguanosine kinase is a key enzyme in the phosphorylation of purine (B94841) deoxyribonucleosides and their analogs. nih.gov It is anticipated that this compound would be a substrate for such kinases, leading to the formation of this compound monophosphate. This monophosphate is then further phosphorylated by other cellular kinases to the diphosphate and subsequently to the triphosphate form, which is the active inhibitor of DNA polymerases.
| Kinase Type | Potential Substrate | Product |
| Deoxyguanosine Kinase | This compound | This compound monophosphate |
| Guanylate Kinase | This compound monophosphate | This compound diphosphate |
| Nucleoside Diphosphate Kinase | This compound diphosphate | This compound triphosphate |
The introduction of this compound into the cellular environment has the potential to alter the delicate balance of cellular nucleotide pools and disrupt metabolic flux. nih.gov Once phosphorylated, this compound and its phosphate derivatives can influence the de novo and salvage pathways of nucleotide synthesis through feedback mechanisms.
The accumulation of this compound phosphates may lead to an imbalance in the deoxyguanosine nucleotide pool. Such imbalances can have significant consequences for the cell, as the relative concentrations of deoxynucleoside triphosphates are tightly regulated to ensure high fidelity of DNA replication and repair. mdpi.com A surplus of a guanosine analog, for example, could potentially lead to feedback inhibition of enzymes involved in purine biosynthesis, thereby affecting the pools of other purine nucleotides. Disruption of the dNTP pools is a known source of DNA damage and can contribute to cellular stress and inhibition of proliferation. nih.gov
Transcriptional Incorporation into RNA by RNA Polymerases
The enzymatic synthesis of RNA transcripts with specific modifications at the 5'-terminus is a powerful tool in biochemical and molecular biology research. The incorporation of this compound serves as a key example of how modified nucleoside analogs can be utilized by RNA polymerases to introduce functionalities for downstream applications. This section details the mechanism of its incorporation by T7 RNA polymerase and strategies to enhance the efficiency and purity of the resulting modified RNA.
T7 RNA Polymerase-Mediated Incorporation into 5'-Termini of RNA
T7 RNA polymerase is widely used for in vitro transcription due to its high processivity and specificity for its promoter sequence. This enzyme can initiate transcription not only with the canonical guanosine triphosphate (GTP) but also with guanosine analogs, including this compound (azG). This allows for the site-specific introduction of an azide (B81097) group at the 5'-end of an RNA molecule, which can then be used for bioorthogonal conjugation reactions, such as click chemistry.
The incorporation of this compound at the 5'-terminus is achieved by including the analog in the in vitro transcription (IVT) reaction mixture. The T7 RNA polymerase recognizes the guanosine base of azG and utilizes it as the initiating nucleotide. However, the efficiency of this process can be variable and is often lower than that of the natural GTP. To favor the incorporation of the guanosine analog, a high ratio of the analog to GTP is typically used in the transcription reaction.
A significant challenge in using guanosine analogs as initiators for T7 RNA polymerase is the often-compromised yield of the desired 5'-modified RNA. This is due to a combination of factors, including a lower affinity of the polymerase for the analog compared to GTP and a higher propensity for the generation of abortive (short) transcripts.
Recent research has shown that the use of a mutant T7 RNA polymerase, specifically the P266L mutant, can significantly enhance the yield of RNA initiated with this compound. researchgate.net This mutant exhibits a delayed transition from the initiation to the elongation phase of transcription, which results in the generation of fewer abortive transcripts. nih.gov In a direct comparison, the T7 RNA polymerase P266L mutant was found to produce approximately four times more azG-initiated precursor tRNA (pre-tRNACys) than the wild-type enzyme when a 10:1 ratio of azG to GTP was used in the in vitro transcription reaction. researchgate.net
| Enzyme | azG:GTP Ratio | Relative Yield of azG-initiated RNA |
|---|---|---|
| Wild-Type T7 RNA Polymerase | 10:1 | 1x |
| P266L Mutant T7 RNA Polymerase | 10:1 | ~4x |
Strategies for Enhancing Incorporation Efficiency and Purity in RNA Synthesis
Achieving high efficiency of incorporation and purity of the final 5'-azido-modified RNA product is crucial for its successful use in subsequent applications. Several strategies have been developed to address these challenges, focusing on both the enzymatic reaction and post-transcriptional purification.
One of the most effective strategies to enhance the purity of 5'-modified RNAs is a one-pot multi-enzyme (OPME) approach. nih.govnih.gov This method is designed to selectively remove the major byproduct of the reaction: RNA transcripts that have been initiated with the natural GTP instead of the desired analog. The OPME approach involves a post-transcriptional clean-up step that utilizes a polyphosphatase and an exonuclease. The polyphosphatase removes the 5'-triphosphate group from the GTP-initiated transcripts, leaving a 5'-monophosphate. This 5'-monophosphorylated RNA is then a substrate for a 5'→3' exonuclease, which selectively degrades it. In contrast, the RNA initiated with this compound lacks a 5'-triphosphate and is therefore not a substrate for the polyphosphatase and is resistant to degradation by the exonuclease. This enzymatic clean-up results in a nearly homogeneous preparation of the 5'-azido-modified RNA. nih.govnih.gov
In addition to enzymatic strategies, various purification methods can be employed to enhance the purity of the in vitro transcribed RNA. neb.com The choice of method often depends on the length of the RNA transcript and the nature of the contaminants.
Lithium Chloride (LiCl) Precipitation: This method is effective for recovering RNA transcripts that are longer than 300 nucleotides. It efficiently removes the majority of unincorporated nucleotides and enzymes from the reaction mixture. neb.com
Spin Column Chromatography: This is a convenient method for removing unincorporated nucleotides, proteins, and salts from the transcription reaction. Commercially available spin columns have varying size cut-offs and can be selected based on the size of the RNA transcript. neb.com
Phenol:Chloroform Extraction and Ethanol Precipitation: This classical method is used to remove proteins, such as the RNA polymerase and DNase, from the reaction mixture. However, it is less effective at completely removing unincorporated nucleotides. neb.com
| Strategy | Description | Primary Goal |
|---|---|---|
| Use of P266L Mutant T7 RNA Polymerase | Employing a mutant polymerase that reduces abortive transcription. researchgate.netnih.gov | Enhance Incorporation Efficiency |
| One-Pot Multi-Enzyme (OPME) Approach | Post-transcriptional treatment with a polyphosphatase and an exonuclease to selectively degrade GTP-initiated transcripts. nih.govnih.gov | Enhance Purity |
| Lithium Chloride Precipitation | Selective precipitation of long RNA transcripts. neb.com | Enhance Purity |
| Gel Purification (PAGE) | Separation of RNA based on size to isolate the full-length product. neb.com | Enhance Purity |
| Spin Column Chromatography | Removal of small molecules like unincorporated nucleotides and salts. neb.com | Enhance Purity |
Applications in Nucleic Acid Research and Engineering
Precursor in the Synthesis of Modified Nucleotides and Oligonucleotides
5'-Azido-5'-deoxyguanosine serves as a key building block for the synthesis of modified nucleotides and oligonucleotides. nih.govresearchgate.net Its incorporation into synthetic DNA and RNA strands provides a reactive site for post-synthetic modifications. This approach allows for the introduction of various labels, cross-linkers, and other functional groups at specific positions within a nucleic acid sequence. researchgate.netresearchgate.net The synthesis of 5'-azido-5'-deoxyribonucleosides for all four standard bases (adenosine, cytidine, guanosine (B1672433), and uridine) has been well-established, providing a toolkit for researchers to create a diverse array of modified nucleic acids. nih.govresearchgate.net
The azide (B81097) group is chemically stable during standard solid-phase oligonucleotide synthesis, making it compatible with existing automated protocols. researchgate.net Once the oligonucleotide is synthesized, the azide can be selectively reacted with an alkyne-containing molecule to introduce the desired modification. This post-synthetic modification strategy offers several advantages, including the ability to use a wide range of commercially available or custom-synthesized alkyne-functionalized molecules.
Functionalization of RNA Molecules for Structural and Interaction Studies
The ability to introduce specific modifications into RNA molecules is crucial for understanding their complex three-dimensional structures and their interactions with other molecules, such as proteins. This compound plays a pivotal role in this area by enabling site-specific labeling and ligation of RNA.
The azide group on this compound allows for the site-specific attachment of biophysical probes, such as fluorophores, to RNA molecules. researchgate.netnih.gov This is particularly useful for techniques like Förster Resonance Energy Transfer (FRET), which can provide distance information between two labeled sites within an RNA molecule or between an RNA and a binding partner. acs.org By incorporating the azido-modified guanosine at a specific position during oligonucleotide synthesis and then "clicking" on a fluorescent dye, researchers can precisely control the location of the probe. acs.org This method has been successfully used to label RNA G-quadruplexes internally to study their folding and dynamics. acs.org
| Application | Technique | Probe Type | Reference |
| RNA Labeling | Click Chemistry (CuAAC/SPAAC) | Fluorophores (e.g., Cy3, Cy5) | researchgate.netnih.govacs.org |
| Structural Studies | Förster Resonance Energy Transfer (FRET) | FRET pairs | acs.org |
The azide functionality of this compound can be utilized in chemical ligation reactions to join two separate oligonucleotide fragments or to cyclize a single oligonucleotide. glenresearch.comnih.gov This is achieved by reacting the 5'-azido group of one oligonucleotide with a 3'-alkyne-modified oligonucleotide, forming a stable triazole linkage. This method provides an alternative to enzymatic ligation and allows for the creation of non-natural nucleic acid structures. glenresearch.comglenresearch.com Oligonucleotide cyclization is of particular interest as cyclic oligonucleotides can exhibit enhanced stability against exonucleases. glenresearch.com
This compound is instrumental in the synthesis of novel RNA conjugates to investigate various biological processes. These conjugates include cyclic dinucleotides, circular RNAs, and m7G capped RNAs.
Cyclic Dinucleotides: Cyclic dinucleotides, such as cyclic di-GMP and cyclic GMP-AMP (cGAMP), are important second messengers in bacteria and eukaryotes. uni-muenchen.denih.govfrontiersin.org The synthesis of fluorescently labeled or otherwise modified cyclic dinucleotides can be facilitated by using azido-functionalized precursors, which can then be used to study their binding to receptor proteins like STING (Stimulator of Interferon Genes) and to visualize their cellular uptake. uni-muenchen.denih.gov
Circular RNAs: Circular RNAs (circRNAs) are a class of non-coding RNAs with diverse regulatory functions. The chemical ligation methods enabled by this compound can be applied to synthesize circRNAs with specific modifications for functional studies.
m7G Capped RNAs: The 5' cap (m7G) is a critical feature of eukaryotic messenger RNAs (mRNAs) that is essential for their stability and translation. acs.orgthermofisher.comneb.comnih.gov this compound can be incorporated into synthetic cap analogs to create functionalized mRNAs. researchgate.netnih.gov
Development of Modified mRNA Cap Analogs for Translational Research
The 7-methylguanosine (m7G) cap at the 5'-end of eukaryotic mRNAs plays a crucial role in the initiation of translation by recruiting the translation machinery. acs.orgthermofisher.comneb.comnih.gov Chemical modifications to the cap structure can influence the translational efficiency and stability of mRNA. acs.orgresearchgate.netnih.gov this compound has been used to develop novel mRNA cap analogs that can be site-specifically labeled. researchgate.netnih.gov These azido-functionalized cap analogs can be incorporated into mRNA during in vitro transcription. researchgate.net The resulting capped mRNAs can then be labeled with fluorescent dyes or other moieties via click chemistry, allowing for the study of their localization and translation in living cells. researchgate.netnih.gov This approach provides a powerful tool for investigating the dynamics of mRNA translation and for the development of mRNA-based therapeutics. researchgate.net
| Cap Analog Feature | Purpose | Research Area | Reference |
| Azide Functionalization | Site-specific labeling | mRNA translation and localization | researchgate.netnih.gov |
| Modified Guanine (B1146940) Base | Enhanced translational efficiency | mRNA therapeutics | nih.gov |
Research into Nucleoside Analogs as Modulators of Nucleic Acid Synthesis
Nucleoside analogs are widely studied for their potential as therapeutic agents, particularly as antiviral and anticancer drugs. medchemexpress.commedchemexpress.com These molecules can interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells or the replication of viruses. medchemexpress.comnih.gov While this compound itself is primarily used as a research tool for labeling and conjugation, the broader class of azido-modified nucleosides has been investigated for their biological activities. For instance, azido-modified nucleoside triphosphates have been studied as inhibitors of RNA polymerase. nih.gov The synthesis and study of various nucleoside analogs, including those with modifications at the 5' position, contribute to our understanding of the mechanisms of nucleic acid synthesis and provide a basis for the design of new therapeutic agents. nih.gov
Advanced Research Perspectives and Future Directions
Exploration of Novel Bioorthogonal Transformations Utilizing the Azido Moiety
The azido group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Its small size and lack of reactivity towards most biological functional groups make it an ideal chemical reporter. The future of 5'-Azido-5'-deoxyguanosine research is closely tied to the continued development and application of bioorthogonal transformations targeting its azido moiety.
One of the most prominent bioorthogonal reactions is the Staudinger ligation , which occurs between an azide (B81097) and a phosphine (B1218219). This reaction has been successfully employed for DNA labeling using 5'-azido-modified oligonucleotides. The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped to form a stable amide bond. This highly chemoselective reaction is particularly valuable for its ability to function under physiological conditions.
Another powerful tool is the strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction offers the advantage of proceeding without the need for a cytotoxic copper catalyst, making it highly suitable for in vivo applications. The driving force for this reaction is the ring strain of the cycloalkyne, which readily reacts with the azide on this compound to form a stable triazole linkage. The versatility of SPAAC allows for the attachment of a wide array of functionalities, including fluorophores for imaging, and affinity tags for protein capture. The ongoing development of new strained alkynes with improved reaction kinetics and stability will further expand the utility of this compound in cellular and molecular biology.
Future research in this area will likely focus on the development of novel bioorthogonal reactions that offer even greater speed, selectivity, and biocompatibility. This includes exploring new reactive partners for the azido group and optimizing reaction conditions to minimize any potential off-target effects. The ultimate goal is to create a toolbox of bioorthogonal transformations that can be used to precisely manipulate and visualize this compound-modified biomolecules in their native environment.
Rational Design of this compound Derivatives with Enhanced Biochemical Specificity
The ability to modify this compound through its azido handle provides a platform for the rational design of derivatives with tailored biochemical properties. By strategically attaching different chemical moieties, it is possible to modulate the compound's interaction with specific enzymes or cellular targets, thereby enhancing its specificity and efficacy.
A notable example of this approach is the synthesis of 5'-aryl-5'-deoxyguanosine analogs via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various aryl- and benzyloxy-alkynes. nih.gov This method has been used to generate a library of compounds with potential therapeutic applications. For instance, a series of these derivatives were screened for their antileishmanial activity against Leishmania donovani. nih.gov One particular analog, the 4-(3-nitrobenzyl)-1,2,3-triazole 5'-substituted guanosine (B1672433), demonstrated significant activity against the axenic amastigote stage of the parasite. nih.gov This study highlights how the systematic modification of the 5'-position can lead to the discovery of compounds with specific biological activities.
The principles of rational design can be further applied to improve the recognition of this compound derivatives by specific enzymes. For example, by attaching moieties that mimic the natural substrates of a target enzyme, it may be possible to enhance the binding affinity and selectivity of the derivative. This approach could be used to develop highly specific probes for enzyme activity or potent and selective enzyme inhibitors.
Future directions in this area will involve the use of computational modeling and structural biology to guide the design of new derivatives. By understanding the three-dimensional structure of the target enzyme's active site, it will be possible to design molecules that fit precisely and interact with key residues, leading to derivatives with unparalleled biochemical specificity. The combination of synthetic chemistry and computational design will be a powerful engine for the development of next-generation probes and therapeutic agents based on the this compound scaffold.
Integration into Multi-Enzyme Systems for Complex Biomolecule Production
The field of synthetic biology is increasingly harnessing the power of multi-enzyme systems to construct complex biomolecules with high efficiency and specificity. The integration of modified nucleosides like this compound into these enzymatic cascades holds significant promise for the production of novel biopolymers and therapeutic agents. While direct examples of this compound in such systems are still emerging, the principles and successes with other nucleoside analogs provide a strong foundation for future exploration.
Enzymatic synthesis offers several advantages over traditional chemical methods, including mild reaction conditions, high stereoselectivity, and the avoidance of toxic reagents. It has been demonstrated that this compound can be generated enzymatically from 5'-azido-5'-deoxyadenosine, indicating its compatibility with enzymatic transformations. cymitquimica.com This opens the door to its incorporation into multi-enzyme pathways.
Multi-enzyme cascade reactions have been successfully designed for the synthesis of other complex molecules, such as vidarabine 5′-monophosphate and guanosine diphosphate L-fucose. mdpi.comresearchgate.netmpg.de These systems often involve a series of enzymes that work in concert to convert simple precursors into the desired product. A similar approach could be envisioned for the production of oligonucleotides or other biomolecules containing this compound. For instance, a cascade could be designed where the first enzyme synthesizes this compound from a suitable precursor, and subsequent enzymes, such as polymerases, incorporate it into a growing nucleic acid chain.
The future in this area lies in the discovery and engineering of enzymes with the desired specificity for this compound and its derivatives. This may involve screening natural enzymes or using protein engineering techniques to create novel biocatalysts. The development of robust and efficient multi-enzyme systems for the synthesis of this compound-containing biomolecules will have a significant impact on the production of materials for diagnostics, therapeutics, and nanotechnology.
Methodological Advancements for High-Throughput Synthesis and Application of this compound
The realization of the full potential of this compound and its derivatives is contingent on the development of efficient and scalable synthetic methods. Methodological advancements aimed at high-throughput synthesis and screening will accelerate the discovery of new applications for this versatile compound.
Looking ahead, the adaptation of automated synthesis platforms for the production of this compound and its derivatives will be a key enabling technology. Automated parallel synthesis has already been successfully applied to the high-throughput synthesis of other modified oligonucleotides and small molecule libraries. nih.gov Implementing similar automated approaches for this compound would allow for the rapid generation of large and diverse libraries of derivatives for screening in various biological assays.
Furthermore, the development of high-throughput screening methods is essential to fully capitalize on the large libraries of compounds that can be generated. This includes the miniaturization of assays and the use of robotic systems to test the activity of thousands of compounds in a short period. The integration of high-throughput synthesis and screening will create a powerful discovery pipeline for identifying novel probes, inhibitors, and therapeutic leads based on the this compound scaffold.
Below is a table summarizing the key research directions and their potential impact:
| Research Direction | Key Focus | Potential Impact |
| Novel Bioorthogonal Transformations | Development of faster, more selective, and biocompatible reactions for the azido group. | Enhanced ability to study and manipulate biomolecules in living systems. |
| Rational Design of Derivatives | Use of computational modeling and structural biology to design derivatives with enhanced biochemical specificity. | Development of highly specific probes and targeted therapeutics. |
| Integration into Multi-Enzyme Systems | Engineering enzymatic cascades for the efficient and sustainable production of complex biomolecules containing this compound. | Greener and more efficient synthesis of novel biopolymers and therapeutic agents. |
| High-Throughput Synthesis and Application | Development of automated synthesis and screening platforms for the rapid generation and evaluation of derivative libraries. | Accelerated discovery of new applications in medicine and biotechnology. |
Q & A
Q. How is 5'-azido-5'-deoxyguanosine synthesized for applications in mRNA cap analogs?
- Methodological Answer : this compound (Compound 17) is synthesized via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For example, it is coupled with alkyne-functionalized m7GpppAm (Compound 21) in a DMSO/water solvent system using copper sulfate (0.3 eq) and sodium ascorbate (10 eq) at 25°C for 1 hour. Reaction progress is monitored via RP-HPLC with an absorption detector (λ = 260 nm). Purification involves ion-exchange chromatography and preparative RP-HPLC, yielding products with >95% purity confirmed by HRMS and NMR .
Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For example, ¹³C NMR spectra (125.80 MHz, D₂O) show characteristic peaks at δ 158.38 (C8), 152.51 (C4), and 85.02 (C1'), while HRMS confirms the molecular ion [M-H]⁻ at m/z 517.13572 (calc. 517.13546 for C₂₀H₂₂N₈O₇P⁻). RP-HPLC with a C18 column and UV detection (λ = 252 nm) is used for purity assessment .
Q. How is this compound enzymatically incorporated into RNA?
- Methodological Answer : T7 RNA polymerase is employed for 5'-terminal incorporation. The azido group is introduced during transcription initiation by replacing GTP with this compound triphosphate. Efficiency is assessed via PAGE or capillary electrophoresis, with yields dependent on substrate solubility and polymerase tolerance. Post-transcriptional CuAAC with alkynes enables site-specific functionalization (e.g., fluorophores or biotin) .
Advanced Research Questions
Q. How does polymorphism in this compound affect its crystallization and molecular conformation?
- Methodological Answer : X-ray crystallography reveals distinct polymorphic forms. For example, this compound crystallizes in orthorhombic or monoclinic systems, with molecular conformations influenced by hydrogen bonding (e.g., N–H···O/N interactions). Twinning and epitaxial intergrowth are observed in solvent-free polymorphs, requiring careful solvent selection (e.g., water/methanol mixtures) and slow evaporation for single-crystal growth .
Q. What is the comparative efficiency of this compound versus 5'-amino-5'-deoxyguanosine in RNA transcription?
- Methodological Answer : While 5'-azido derivatives show high CuAAC compatibility, 5'-amino analogs require pre-phosphorylation for efficient transcription initiation. Kinetic assays using T7 RNA polymerase demonstrate that 5'-azido-GTP achieves >80% incorporation efficiency under optimized buffer conditions (pH 7.5, 37°C), whereas 5'-amino-GTP exhibits lower solubility and yields (~50%). Stability under solid-phase synthesis conditions also favors the azido derivative .
Q. How can conflicting data on azide stability during RNA solid-phase synthesis be resolved?
- Methodological Answer : Contradictions arise from azide degradation under acidic or oxidative conditions (e.g., during detritylation). To mitigate this, use mild coupling reagents (e.g., DCI instead of TCA) and low-temperature protocols. Post-synthetic analysis via MALDI-TOF MS or LC-MS/MS confirms azide integrity. Comparative studies show that on-column stability is improved by protecting groups (e.g., DMTr) .
Q. What strategies optimize the use of this compound in RNA-protein interaction studies?
- Methodological Answer : After CuAAC conjugation with dibenzocyclooctyne (DBCO)-modified probes, RNA-protein crosslinking is achieved via UV irradiation (254 nm) or formaldehyde fixation. For quantitative analysis, radiolabeling (³²P at the 5'-terminus) combined with gel-shift assays or scintillation counting provides binding affinity data (e.g., Kd values). Negative controls with non-functionalized RNA are essential to rule out nonspecific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
